molecular formula C4H8O2 B089426 Aldol CAS No. 107-89-1

Aldol

Cat. No.: B089426
CAS No.: 107-89-1
M. Wt: 88.11 g/mol
InChI Key: HSJKGGMUJITCBW-UHFFFAOYSA-N
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Description

Aldol is a term used to describe a class of organic compounds characterized by the presence of both an aldehyde and an alcohol functional group. The name “this compound” is derived from these two functional groups: “ald” from aldehyde and “ol” from alcohol. This compound compounds are typically formed through the this compound reaction, which involves the addition of an enolate ion to a carbonyl compound, resulting in a β-hydroxy carbonyl compound. This reaction is fundamental in organic chemistry due to its ability to form carbon-carbon bonds, making it a cornerstone in the synthesis of complex molecules.

Mechanism of Action

Target of Action

The primary target of Aldol (3-Hydroxybutanal) is the alpha carbon in enolate anions . This reaction requires the formation of an enolate, so at least one of the reactants must have an α-hydrogen .

Mode of Action

This compound (3-Hydroxybutanal) undergoes a reaction known as the this compound Reaction, which is an example of electrophilic substitution at the alpha carbon in enolate anions . The fundamental transformation in the this compound Reaction is a dimerization of an aldehyde (or ketone) to form a beta-hydroxy aldehyde (or ketone) . The aldehyde is attacked at the electrophilic carbonyl carbon by the nucleophilic enolate ion . This attack is a nucleophilic addition reaction and gives an alkoxide intermediate . The alkoxide then deprotonates a water molecule, thereby producing hydroxide and the β–hydroxy aldehyde .

Biochemical Pathways

The this compound Reaction involves a series of steps including enolization (i.e., C−H bond scission), C-C coupling, and further enolization and dehydroxylation of the this compound adduct . The enolization step via proton transfer of the α-hydrogen of acetaldehyde to the MgO surface or the proton back-transfer step to form the desired 3-hydroxybutanal has a higher energy barrier, indicating that the proton transfer process is the key step for the this compound condensation .

Pharmacokinetics

It is known that the compound is a versatile and valuable intermediate with diverse impacts . It is a thick colorless or pale-yellow liquid .

Result of Action

The result of the this compound Reaction is the formation of a beta-hydroxy aldehyde (or ketone), specifically 3-Hydroxybutanal . Dehydration of 3-hydroxybutanal gives crotonaldehyde . Hydrogenation of 3-hydroxybutanal gives 1,3-butanediol , which is a precursor to 1,3-butadiene, a precursor to diverse polymers .

Action Environment

The this compound Reaction can be influenced by environmental factors. For instance, the presence of water can participate in the proton back-transfer step by donating a proton to the alkoxide anion to form the 3-hydroxybutanal, thus reducing the activation energy . The surface OH groups induce a lowering of the activation energy barriers for the overall reaction . A strong Lewis acid generated by low-coordinated Mg2+ can adsorb and stabilize the acetaldehyde molecule near the catalyst surface which is beneficial for the abstraction of an α-proton from an acetaldehyde molecule, and a medium or weak Brønsted base is favorable for the proton back-transfer step .

Biochemical Analysis

Biochemical Properties

Aldol plays a significant role in biochemical reactions, particularly in the biosynthesis of 1,3-butanediol . It interacts with enzymes such as aldo-keto reductases (AKRs), which are crucial for its reduction . The interaction between this compound and these enzymes is characterized by the reduction of this compound to 1,3-butanediol, a valuable building block for the synthesis of various polymers .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role in the biosynthesis of 1,3-butanediol This process influences cell function by contributing to the production of polymers

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 1,3-butanediol via the action of AKRs . This process includes the binding of this compound to the AKR, followed by its reduction . This mechanism is consistent with the general behavior of AKRs, which reduce a broad range of aldehydes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the conversion of this compound to 1,3-butanediol by AKRs has been confirmed in reaction mixtures incubated with these enzymes

Metabolic Pathways

This compound is involved in the metabolic pathway for the biosynthesis of 1,3-butanediol . This pathway includes the condensation of two acetaldehyde molecules by a 2-deoxyribose-5-phosphate aldolase (DERA), followed by the reduction of the produced this compound to 1,3-butanediol using an AKR .

Preparation Methods

Synthetic Routes and Reaction Conditions: The aldol reaction can be carried out under both basic and acidic conditions. In a basic medium, a base such as sodium hydroxide or potassium hydroxide is used to deprotonate the α-carbon of a carbonyl compound, forming an enolate ion. This enolate ion then attacks the carbonyl carbon of another molecule, resulting in the formation of a β-hydroxy carbonyl compound. In an acidic medium, the reaction proceeds through the formation of an enol, which then attacks the carbonyl carbon of another molecule.

Industrial Production Methods: Industrially, this compound reactions are often catalyzed by metal enolates such as lithium, magnesium, or zinc enolates, which allow for milder reaction conditions and higher selectivity. The use of heterogeneous catalysts, such as zeolites and metal-organic frameworks, has also been explored to improve the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: Aldol compounds undergo a variety of chemical reactions, including:

    Oxidation: this compound compounds can be oxidized to form α,β-unsaturated carbonyl compounds.

    Reduction: Reduction of this compound compounds can yield alcohols or alkanes.

    Substitution: this compound compounds can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include α,β-unsaturated carbonyl compounds, alcohols, and substituted carbonyl compounds .

Scientific Research Applications

Aldol compounds have a wide range of applications in scientific research:

Comparison with Similar Compounds

Aldol compounds are similar to other carbonyl compounds, such as ketones and aldehydes, but they possess unique reactivity due to the presence of both an aldehyde and an alcohol functional group. This dual functionality allows this compound compounds to participate in a wider range of chemical reactions compared to simple aldehydes or ketones. Similar compounds include:

This compound compounds’ unique reactivity and versatility make them invaluable in both academic research and industrial applications.

Properties

IUPAC Name

3-hydroxybutanal
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InChI

InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3
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InChI Key

HSJKGGMUJITCBW-UHFFFAOYSA-N
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Canonical SMILES

CC(CC=O)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID2050407
Record name 3-Hydroxybutyraldehyde
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Molecular Weight

88.11 g/mol
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Physical Description

Aldol appears as a clear white to yellow syrupy liquid. Denser than water. Contact may irritate skin and eyes. Moderately toxic by ingestion, inhalation and skin absorption., Liquid, Colorless to yellow liquid; [HSDB] Clear viscous liquid; [MSDSonline]
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Boiling Point

Decomposes at about 83 °C, Boiling point = 83 °C at 20 mm
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Flash Point

150 °F (NFPA, 2010), 150 °F (66 °C) (open cup)
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Solubility

Miscible with water /1.00X10+6 mg/L/, Miscible with water, Miscible with ethanol; soluble in diethyl ether; very soluble in acetone, Miscible with alcohol, ether, organic solvents
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Density

1.103 g/cu cm at 20 °C, Specific heat: 0.737; bulk density: 9.17 lb/gal at 20 degC
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Vapor Density

3.00 (Air = 1)
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Vapor Pressure

21.0 [mmHg], 21 mm Hg at 20 °C
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Color/Form

Clear, white-to-yellow syrupy liquid, Colorless, thick liquid

CAS No.

107-89-1
Record name ALDOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldol
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Aldol
Reactant of Route 3
Aldol
Reactant of Route 4
Aldol
Reactant of Route 5
Aldol
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Aldol
Customer
Q & A

Q1: What is the molecular formula and weight of aldol?

A1: this compound, also known as 3-Hydroxybutanal, has the molecular formula C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research papers don't focus on this compound's characterization, it can be analyzed using techniques like NMR, IR, and mass spectrometry. These techniques would reveal information about its structure, functional groups, and fragmentation patterns.

Q3: Why is the this compound reaction considered a fundamental reaction in organic chemistry?

A3: The this compound reaction is a powerful tool for carbon-carbon bond formation, allowing chemists to build complex molecules from simpler starting materials. [] This reaction is particularly useful in the synthesis of natural products, especially polyketides, which often contain the 1,3-polyol motif. [, ]

Q4: What are some limitations of traditional this compound reactions in synthesizing polyketides?

A4: Traditional this compound reactions often yield ketones or esters instead of aldehydes. [] This necessitates additional protection and redox steps for each iteration when synthesizing long-chain polyketides, leading to poor redox economy and lengthy synthetic routes. []

Q5: How does "supersilyl" chemistry address the limitations of traditional this compound reactions in polyketide synthesis?

A5: Supersilyl groups, like tris(trimethylsilyl)silyl, provide steric bulk that directs this compound reactions towards the formation of aldehydes. [] This bulk also hinders undesired polymerization. [] Utilizing supersilyl-directed this compound methods allows for the rapid synthesis of complex 1,3-polyols and spiroketals with high stereoselectivity. [, ]

Q6: Can you provide an example of a natural product synthesized using supersilyl-directed this compound reactions?

A6: Yes, EBC-23, a spiroketal with anticancer activity, was synthesized in just ten steps (seven steps in the longest linear sequence) using supersilyl-directed this compound reactions. [9a, 9b, 9c] This approach significantly shortened the previously reported synthesis. [9b]

Q7: How does the choice of solvent influence the yield and diastereoselectivity of supersilyl-directed this compound reactions?

A7: The choice of solvent significantly impacts both the yield and diastereoselectivity of these reactions. For example, using toluene as the primary solvent with DMF as a cosolvent led to the best results in a key this compound reaction during the synthesis of EBC-23, achieving high diastereoselectivity and a 63% yield. [, ]

Q8: Besides supersilyl groups, what other strategies can improve this compound reactions?

A8: Several approaches have been explored, including:

  • Organocatalysis: Proline and other chiral amines have been successfully used as catalysts in asymmetric this compound reactions. [, , ]
  • Metal catalysis: Various metals, including titanium, zinc, and gallium, have been employed in this compound reactions, often with chiral ligands to achieve enantioselectivity. [, , ]
  • Biocatalysis: Enzymes like aldolases offer high stereocontrol in this compound reactions, and recent research has focused on expanding their substrate scope and understanding their mechanisms. [, ]

Q9: How does the structure of the reactants impact the outcome of this compound reactions?

A9: The stereochemistry and electronic properties of both the nucleophile (enolate) and electrophile (aldehyde or ketone) play crucial roles in determining the diastereo- and enantioselectivity of this compound reactions. [, , ]

Q10: What are some challenges associated with controlling the stereochemistry of this compound reactions?

A10: Achieving high levels of stereocontrol in this compound reactions can be challenging due to:

  • Competing transition states: Different transition states leading to different stereoisomers can have similar energies, resulting in mixtures of products. []
  • Enolization issues: Controlling the geometry of enolates (E vs Z) can be difficult, affecting the stereochemical outcome. []
  • Substrate specificity: Catalysts and reagents often exhibit preferences for specific substrates, limiting their general applicability. []

Q11: What are some promising areas for future research in this compound chemistry?

A11: Future research will likely focus on:

  • Expanding the scope of biocatalytic this compound reactions: Discovering new aldolases and engineering existing ones to accept a broader range of substrates is an active research area. []
  • Developing more efficient and environmentally friendly catalytic systems: Finding new catalysts that operate under mild conditions with low catalyst loadings and minimal waste generation is desirable. [, ]
  • Exploring new applications of this compound reactions in complex molecule synthesis: The versatility of the this compound reaction makes it a powerful tool for constructing diverse molecular architectures beyond polyketides. []

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